molecular formula C8H8O5 B2965428 2-(Carboxymethyl)-4-methylfuran-3-carboxylic acid CAS No. 139422-34-7

2-(Carboxymethyl)-4-methylfuran-3-carboxylic acid

Cat. No.: B2965428
CAS No.: 139422-34-7
M. Wt: 184.147
InChI Key: WHRXGHXENVTYPE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Carboxymethyl)-4-methylfuran-3-carboxylic acid is an organic compound with a furan ring structure substituted with carboxymethyl and methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Carboxymethyl)-4-methylfuran-3-carboxylic acid typically involves the reaction of furan derivatives with appropriate reagents. One common method is the carboxylation of 4-methylfuran using carbon dioxide in the presence of a catalyst. The reaction conditions often include elevated temperatures and pressures to facilitate the carboxylation process.

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of catalysts and controlled reaction environments ensures consistent product quality and scalability for commercial applications.

Chemical Reactions Analysis

Types of Reactions

2-(Carboxymethyl)-4-methylfuran-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding furan derivatives with higher oxidation states.

    Reduction: Reduction reactions can convert the carboxyl groups to alcohols or other reduced forms.

    Substitution: The furan ring allows for electrophilic and nucleophilic substitution reactions, leading to a variety of functionalized derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like halogens, acids, and bases facilitate substitution reactions under controlled conditions.

Major Products Formed

The major products formed from these reactions include various substituted furan derivatives, which can be further utilized in synthetic chemistry and material science.

Scientific Research Applications

2-(Carboxymethyl)-4-methylfuran-3-carboxylic acid has several scientific research applications:

    Chemistry: Used as a building block for synthesizing complex organic molecules and polymers.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and antioxidant properties.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of specialty chemicals, coatings, and advanced materials.

Mechanism of Action

The mechanism of action of 2-(Carboxymethyl)-4-methylfuran-3-carboxylic acid involves its interaction with molecular targets such as enzymes and receptors. The carboxymethyl and methyl groups on the furan ring contribute to its binding affinity and specificity. The compound may modulate biochemical pathways by inhibiting or activating specific enzymes, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    Furan-2-carboxylic acid: A simpler furan derivative with a single carboxyl group.

    4-Methylfuran-2-carboxylic acid: Similar structure but lacks the carboxymethyl group.

    2,5-Dimethylfuran-3-carboxylic acid: Contains two methyl groups and a carboxyl group on the furan ring.

Uniqueness

2-(Carboxymethyl)-4-methylfuran-3-carboxylic acid is unique due to the presence of both carboxymethyl and methyl groups on the furan ring. This structural feature imparts distinct chemical reactivity and potential for diverse applications compared to its similar compounds.

Properties

IUPAC Name

2-(carboxymethyl)-4-methylfuran-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8O5/c1-4-3-13-5(2-6(9)10)7(4)8(11)12/h3H,2H2,1H3,(H,9,10)(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHRXGHXENVTYPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=COC(=C1C(=O)O)CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.